(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
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Overview
Description
The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide (-CN) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc group, the cyanophenyl group, and the carboxylic acid group. The Boc group would add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions, revealing the amine group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
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Chemistry and Biology of the tert-butyl group
- The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
- It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
- The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
- The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .
-
Chemistry and Biology of the tert-butyl group
- The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
- It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
- The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
- The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .
-
Chemistry and Biology of the tert-butyl group
- The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
- It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
- The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
- The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .
Future Directions
properties
IUPAC Name |
(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375878 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
501015-21-0 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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